Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with piperidine derivatives. One common method includes the reaction of 4-benzylpiperidine with benzyl chloroformate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to monoamine oxidase enzymes, inhibiting their activity and altering neurotransmitter levels in the brain.
Comparison with Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different functional groups.
Benzylpiperazine: Another piperidine derivative with distinct pharmacological properties.
Tetrahydroisoquinoline: A compound with a similar piperidine ring structure but different substituents.
Uniqueness: Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17;/h1-10,19,21H,11-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDCSDLZPSHIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660916 |
Source
|
Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203087-22-2 |
Source
|
Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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